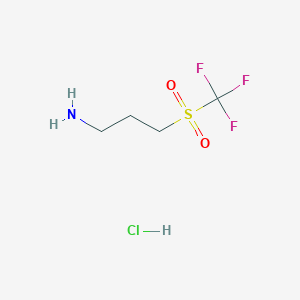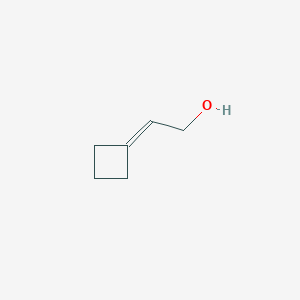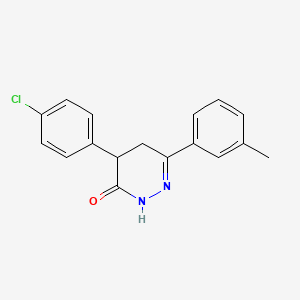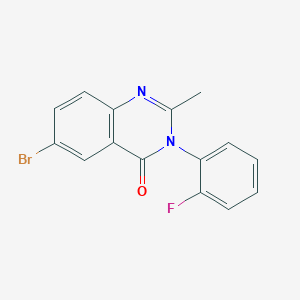
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a compound recognized for its distinctive structure and potential applications across multiple domains. Featuring a pyrimidine and imidazolidinone moiety, this compound has intrigued researchers due to its complex, multifunctional nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. Typical routes involve the following steps:
Formation of the 5-chloropyrimidin-2-yl moiety: : Chlorination of pyrimidine under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperidin-1-yl group: : Employing a nucleophilic substitution reaction, where piperidine reacts with the chloropyrimidine intermediate.
Incorporation of the 3-phenylimidazolidin-2-one: : This involves a condensation reaction where the intermediate products react with an appropriate imidazolidinone precursor under conditions promoting ring closure.
Industrial Production Methods: Industrial scale-up would necessitate optimization of reaction conditions for yield and purity, potentially involving:
Large-scale chlorination apparatus.
High-pressure reactors for efficient nucleophilic substitution.
Controlled environments for condensation reactions to ensure high yield and minimal side products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one undergoes several types of reactions:
Substitution Reactions: : The pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Possible on various parts of the compound depending on reaction conditions.
Reduction: : Certain functional groups within the molecule can be selectively reduced.
Common Reagents and Conditions
Substitution: : Utilizing reagents like alkyl halides under basic or acidic conditions.
Oxidation: : Employing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Major Products
Substitution Products: : Modified pyrimidine derivatives with different substituents.
Oxidation/Reduction Products: : Depending on the site of reaction, could include oxidized intermediates or reduced functional groups, modifying the overall compound structure.
Aplicaciones Científicas De Investigación
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is relevant in:
Chemistry: : Studied for its synthetic utility and as a building block in complex molecule synthesis.
Medicine: : Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: : Its unique structure could be harnessed in the development of new materials or chemical processes.
Mecanismo De Acción
The compound’s mechanism of action depends on its interaction with molecular targets. It can:
Bind to specific enzymes or receptors, influencing biological pathways.
Act as an inhibitor or activator of enzymatic reactions.
Participate in molecular signaling cascades through its functional groups.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as derivatives of pyrimidine or imidazolidinone:
Uniqueness: : 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one stands out due to the combined presence of pyrimidine, piperidine, and imidazolidinone moieties.
Similar Compounds: : Other relevant compounds might include:
1-(2-(3-((2-Chloropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one.
1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one.
Various substituted pyrimidine derivatives and imidazolidinones.
Hope this article hits the right mark!
Propiedades
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c21-15-11-22-19(23-12-15)29-17-7-4-8-24(13-17)18(27)14-25-9-10-26(20(25)28)16-5-2-1-3-6-16/h1-3,5-6,11-12,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZQHJHKFQIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)


![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)

![2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862696.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/new.no-structure.jpg)


![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

